N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-(4-fluorophenyl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c21-14-4-6-15(7-5-14)29-9-1-2-18(25)22-20-24-23-19(28-20)11-13-3-8-16-17(10-13)27-12-26-16/h3-8,10H,1-2,9,11-12H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGJQFDTFZZQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)CCCSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a thioether group. Its molecular formula is , and it has notable physicochemical properties that contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of benzo[d][1,3]dioxole have shown promising results against various cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 |
| C7 | A549 | 2.06 ± 0.09 |
| C16 | MCF-7 | 2.55 ± 0.34 |
These findings suggest that the incorporation of the benzo[d][1,3]dioxole unit enhances anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Compounds containing oxadiazole rings have been reported to possess antimicrobial properties. For instance, studies on related oxadiazole derivatives indicate significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes relevant in disease processes. For example, oxadiazole derivatives have been shown to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurological disorders such as Alzheimer's disease .
Mechanistic Studies
Research indicates that the biological activities of this compound may be attributed to its ability to interact with various biological targets:
- Apoptosis Induction : Compounds similar to this compound can trigger apoptotic pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells.
Case Studies
A notable case study evaluated the effects of a structurally related compound on human colon cancer (HCT116) cells. The study reported an IC50 value of 4.363 μM for one derivative, indicating strong anticancer potential comparable to established chemotherapeutics like doxorubicin .
Scientific Research Applications
Anticancer Activity
The oxadiazole moiety is known for its diverse biological activities, particularly in anticancer research. Compounds containing the oxadiazole structure have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxicity against glioblastoma and other cancer types through mechanisms involving apoptosis and DNA damage .
Case Study:
A recent study synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their anticancer activities. The results indicated that specific compounds led to increased apoptosis in cancer cells, highlighting the potential of oxadiazole derivatives as anticancer agents .
Anti-Diabetic Properties
Research has also indicated that oxadiazole derivatives can possess anti-diabetic properties. In vivo studies using models such as Drosophila melanogaster have demonstrated that certain derivatives significantly lower glucose levels, suggesting their potential use in diabetes management .
Case Study:
In a study focused on 1,3,4-oxadiazoles, compounds were tested for their ability to reduce blood glucose levels in diabetic models. The findings revealed promising results for specific derivatives as potential therapeutic agents for diabetes .
Antimicrobial and Antifungal Properties
The compound's structure may also confer antimicrobial and antifungal activities. Research has shown that similar oxadiazole compounds exhibit significant activity against a range of microbial pathogens .
Case Study:
A study examining various oxadiazole derivatives found notable antibacterial and antifungal effects against common pathogens, suggesting their potential application in treating infections .
Other Biological Activities
Beyond anticancer and anti-diabetic effects, oxadiazoles are being explored for their anti-inflammatory, analgesic, and anticonvulsant properties. These activities broaden the scope of potential applications in therapeutic settings.
Development of Functional Materials
The unique chemical structure of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide may also lend itself to applications in material science. Compounds with oxadiazole units are being investigated for their use in developing polymers and other materials with specific thermal and optical properties .
Case Study:
Research into polymers containing oxadiazole groups has shown enhanced thermal stability and UV absorption characteristics, making them suitable for applications in coatings and electronic materials .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
Core Heterocycle Modifications
1,3,4-Oxadiazole vs. Thiadiazole/Thiazole :
The target compound’s 1,3,4-oxadiazole core differs from thiadiazole (e.g., compound 4a in ) or thiazole (e.g., N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide in ). Oxadiazoles generally exhibit higher metabolic stability compared to thiadiazoles due to reduced susceptibility to enzymatic cleavage .- Benzodioxole vs. Halogenated Aromatics: The benzo[d][1,3]dioxole group in the target compound contrasts with chlorophenyl (e.g., N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide in ) or nitro-substituted aromatics (e.g., compound 19 in ). The benzodioxole’s electron-donating methylenedioxy group may enhance π-π stacking interactions in biological targets compared to electron-withdrawing substituents like Cl or NO₂ .
Substituent Effects on Bioactivity
- 4-Fluorophenylthio vs. Other Chains :
The 4-fluorophenylthio group in the target compound differs from phenyl (e.g., 4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide in ) or trifluoromethylphenyl (e.g., compound 4a in ). Fluorine’s electronegativity and small atomic radius improve binding affinity and pharmacokinetic properties (e.g., logP, solubility) compared to bulkier substituents .
Table 1: Key Properties of Analogous Compounds
Preparation Methods
Formation of Benzo[d]dioxol-5-ylmethylcarbohydrazide
The synthesis begins with the preparation of benzo[d]dioxol-5-ylmethylcarbohydrazide. As described in patent WO2008043733A1, 5-(chloromethyl)benzo[d]dioxole reacts with thiazolidine-2,4-dione in the presence of potassium fluoride (KF) in dichloromethane (DCM) to yield 3-(benzo[d]dioxol-5-ylmethyl)thiazolidine-2,4-dione. Adapting this method, hydrazine hydrate can substitute thiazolidine-2,4-dione to generate the carbohydrazide intermediate.
Reaction Conditions :
Cyclization to 5-(Benzo[d]dioxol-5-ylmethyl)-1,3,4-Oxadiazol-2-amine
Cyclization of the carbohydrazide is achieved using phosphorus oxychloride (POCl₃) and para-aminobenzoic acid (PABA) under reflux. This method, optimized in PMC4958064, yields the 1,3,4-oxadiazole ring with an amine group at position 2.
Procedure :
- Benzo[d]dioxol-5-ylmethylcarbohydrazide (1 equiv.) and PABA (1.2 equiv.) are dissolved in POCl₃.
- The mixture is heated at 80°C for 4 hours.
- Quenching with ice and basification with NaHCO₃ yields the oxadiazole-2-amine.
Characterization Data :
- IR (KBr) : 3270 cm⁻¹ (NH₂), 1581 cm⁻¹ (C=N).
- ¹H NMR (CDCl₃) : δ 6.73 (s, 1H, Ar-H), 4.22 (br s, 2H, NH₂).
Introduction of the 4-((4-Fluorophenyl)Thio)Butanamide Side Chain
Synthesis of 4-((4-Fluorophenyl)Thio)Butanoic Acid
The thioether moiety is formed via nucleophilic substitution between 4-fluorothiophenol and 4-bromobutyric acid.
Procedure :
- 4-Bromobutyric acid (1 equiv.) and 4-fluorothiophenol (1.2 equiv.) are stirred in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.
- The reaction is heated at 60°C for 12 hours.
- Acidification with HCl yields 4-((4-fluorophenyl)thio)butanoic acid.
Characterization Data :
- LC-MS : m/z 243 [M + H]⁺.
Amidation with the Oxadiazole-2-amine
Coupling the carboxylic acid to the oxadiazole-2-amine employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DCM.
Optimized Conditions :
Procedure :
- Oxadiazole-2-amine (1 equiv.) and 4-((4-fluorophenyl)thio)butanoic acid (1.2 equiv.) are dissolved in DCM.
- HATU and DIPEA are added, and the mixture is stirred at room temperature.
- Purification via column chromatography (ethyl acetate/hexane) yields the final compound.
Characterization Data :
- ¹³C NMR : δ 167 ppm (C=O), 158 ppm (N–C–O).
- HRMS : m/z 486.12 [M + H]⁺ (calculated for C₂₁H₁₈FN₃O₄S₂).
Critical Analysis of Reaction Conditions
Solvent and Base Optimization
The choice of solvent and base significantly impacts coupling efficiency. DCM outperforms THF and DMF due to its non-polar nature, which minimizes side reactions. DIPEA, a sterically hindered base, prevents protonation of the amine, enhancing nucleophilicity.
Role of HATU in Amide Bond Formation
HATU activates the carboxylic acid via formation of an active ester intermediate, facilitating nucleophilic attack by the oxadiazole-2-amine. This method achieves >85% yield, superior to traditional carbodiimide-based reagents.
Spectral Data and Structural Confirmation
Nuclear Magnetic Resonance
Mass Spectrometry
- HRMS : Observed m/z 486.12 matches the theoretical [M + H]⁺ (Δ < 0.5 ppm).
Comparative Evaluation of Synthetic Routes
Method B offers higher yields and scalability, making it preferable for large-scale synthesis.
Challenges and Mitigation Strategies
Purification of Hydrophobic Intermediates
The hydrophobic nature of the benzo[d]dioxol group complicates purification. Gradient elution (ethyl acetate/hexane) effectively separates intermediates.
Stability of the Thioether Linkage
The C-S bond is prone to oxidation. Conducting reactions under inert atmosphere (N₂/Ar) prevents disulfide formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
